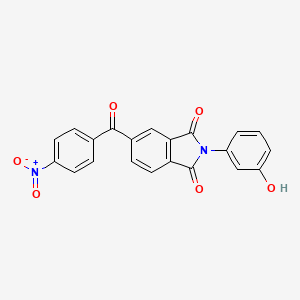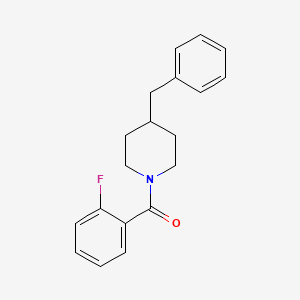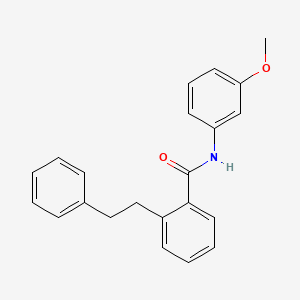![molecular formula C12H15BrN4 B5539091 {2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine](/img/structure/B5539091.png)
{2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine typically involves the reaction of 6-bromoquinazoline-4-amine with an appropriate alkylating agent. One common method involves the reaction of 6-bromoquinazoline-4-amine with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate, sodium hydride).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives.
Oxidation Reactions: Quinazoline N-oxides.
Reduction Reactions: Dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.
Medicine: Quinazoline derivatives, including {2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine, have shown promise as potential therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine is primarily related to its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, thereby modulating cellular processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anti-proliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Bromoquinazolin-4-yl)amino]ethanol
- 2-[(6-Bromoquinazolin-4-yl)amino]ethylamine
- 2-[(6-Bromoquinazolin-4-yl)amino]propylamine
Uniqueness
{2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine is unique due to the presence of the dimethylamine group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(6-bromoquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4/c1-17(2)6-5-14-12-10-7-9(13)3-4-11(10)15-8-16-12/h3-4,7-8H,5-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXKHGXZRHXRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)
![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![N-({N'-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE](/img/structure/B5539036.png)
![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B5539050.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)


![1-methyl-4-(4-methylpiperazin-1-yl)imidazo[4,5-c]pyridine;hydrochloride](/img/structure/B5539083.png)
![N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
